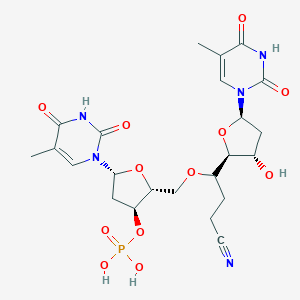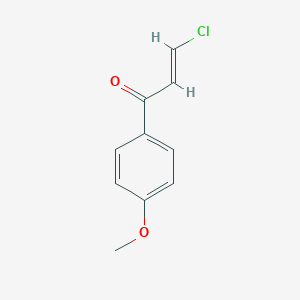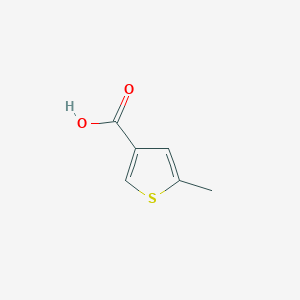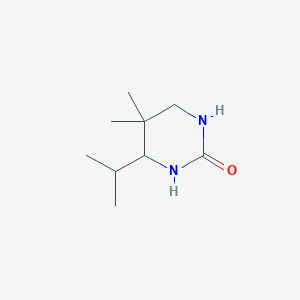
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THIP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist and has been shown to have anxiolytic and anticonvulsant effects in animal models.
Wirkmechanismus
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. Activation of the GABA(A) receptor leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and physiological effects:
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABA(A) receptor agonists, such as benzodiazepines. Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is that it is a potent and selective GABA(A) receptor agonist. This makes it a useful tool for studying the role of the GABA(A) receptor in various physiological and pathological processes. However, one limitation of Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is that it has a short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of more potent and selective GABA(A) receptor agonists. Additionally, Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome and sleep disorders, so further research in these areas is warranted. Finally, the role of the GABA(A) receptor in various neurological and psychiatric disorders is an area of active research, and Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one may prove to be a useful tool in these studies.
Synthesemethoden
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with isopropylamine. The resulting product is then reduced using lithium aluminum hydride to yield Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders.
Eigenschaften
CAS-Nummer |
15904-24-2 |
|---|---|
Produktname |
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one |
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5,5-dimethyl-4-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-6(2)7-9(3,4)5-10-8(12)11-7/h6-7H,5H2,1-4H3,(H2,10,11,12) |
InChI-Schlüssel |
IHHDKPLQNIJYFX-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(CNC(=O)N1)(C)C |
Kanonische SMILES |
CC(C)C1C(CNC(=O)N1)(C)C |
Andere CAS-Nummern |
15904-24-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
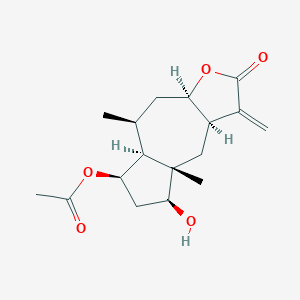
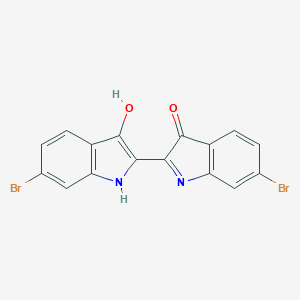
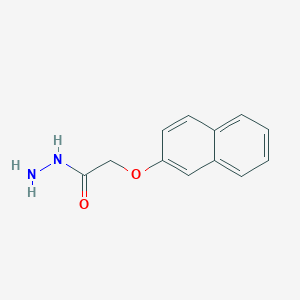
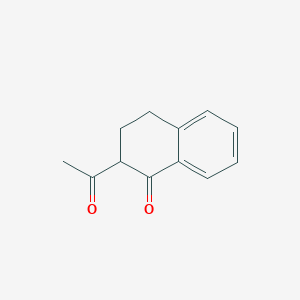
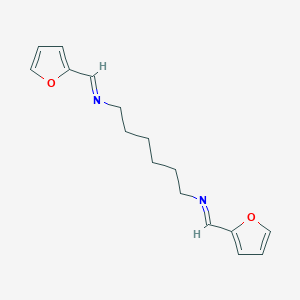
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

